molecular formula C12H9NO4 B2520348 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde CAS No. 392730-04-0

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B2520348
CAS No.: 392730-04-0
M. Wt: 231.207
InChI Key: ZZQWVTAUNMQOEW-UHFFFAOYSA-N
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Description

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde (CAS 392730-04-0) is a high-value nitroaromatic furan derivative with the molecular formula C 12 H 9 NO 4 and a molecular weight of 231.20 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in multicomponent reactions like the Bidginelli reaction, which is valued for its resource efficiency and alignment with green chemistry principles . Its structure, featuring an electron-rich furan ring and an electron-withdrawing nitro group, makes it a key intermediate for constructing more complex heterocyclic systems . Researchers utilize this aldehyde in condensation reactions, for example with hippuric acid, to synthesize (4E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-ones, which are precursors for α,β-unsaturated α-amino acids and other heterocycles . The thermodynamic properties of similar nitrophenyl furancarbaldehyde isomers, including vapor pressure and standard enthalpies of sublimation, have been characterized, providing critical data for optimizing synthesis and purification processes . This compound is for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-methyl-3-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQWVTAUNMQOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reagent/ConditionsProductNotesSource
KMnO₄ (acidic conditions)5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acidComplete oxidation of aldehyde to carboxylic acid
CrO₃ (Jones oxidation)Same as aboveRequires anhydrous conditions

Mechanistic Insight : The aldehyde is oxidized via a two-step process involving the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid .

Reduction Reactions

The nitro and aldehyde groups are susceptible to reduction, though selectivity depends on reaction conditions.

Nitro Group Reduction

Reagent/ConditionsProductYieldSource
H₂/Pd-C (ethanol, 25°C)5-(4-Methyl-3-aminophenyl)furan-2-carbaldehyde~85%
Fe/HClSame as aboveLower selectivity

Selectivity Note : The nitro group reduces preferentially over the aldehyde under mild hydrogenation conditions .

Aldehyde Group Reduction

Reagent/ConditionsProductNotesSource
NaBH₄ (methanol, 0°C)5-(4-Methyl-3-nitrophenyl)furan-2-methanolRequires inert atmosphere
LiAlH₄ (THF, reflux)Same as aboveHigher reactivity, risk of over-reduction

Electrophilic Aromatic Substitution

The furan and nitrophenyl rings participate in electrophilic reactions, though regioselectivity is influenced by substituents.

Nitration of the Furan Ring

Reagent/ConditionsProductPositionSource
HNO₃/H₂SO₄ (0°C)5-(4-Methyl-3-nitrophenyl)-3-nitrofuran-2-carbaldehydeC3 of furan

Regiochemical Rationale : The electron-withdrawing aldehyde group directs nitration to the C3 position of the furan ring .

Halogenation of the Phenyl Ring

Reagent/ConditionsProductPositionSource
Br₂/FeBr₃ (CH₂Cl₂, 25°C)5-(4-Methyl-3-nitro-5-bromophenyl)furan-2-carbaldehydeC5 of phenyl

Directing Effects : The nitro group (-NO₂) meta-directs electrophiles, while the methyl group (-CH₃) activates ortho/para positions, leading to mixed regioselectivity .

Nucleophilic Addition to Aldehyde

The aldehyde participates in condensation and nucleophilic addition reactions.

Reagent/ConditionsProductApplicationSource
NH₂OH·HCl (EtOH, reflux)5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde oximeChelating agent synthesis
Hydrazine hydrateCorresponding hydrazoneIntermediate for heterocycles

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition generates CO, CO₂, and NOₓ gases .

Decomposition StageTemperature Range (°C)Major ProductsSource
Primary180–220CO, NO₂
Secondary220–300CO₂, HCN

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, forming a transient nitrite ester intermediate .

Key Limitations in Existing Data

  • Industrial-Scale Procedures : No documented methods for large-scale synthesis or reactions.

  • Biological Activity Correlations : Reactivity data linked to antimicrobial or pharmacological effects remain unexplored.

  • Stereoselective Transformations : Chiral derivatives or asymmetric reactions are not reported.

Scientific Research Applications

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. Additionally, the formyl group can participate in covalent bonding with nucleophiles, affecting enzyme activity and other biological processes .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : While exact data for 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde is unavailable, related compounds like 5-(4-nitrophenyl)furan-2-carbaldehyde exhibit melting points of 204–206°C , and 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde has a reported enthalpy of combustion of −5,890 ± 15 kJ/mol .
  • Stability : The nitro and methyl groups enhance thermal stability, as evidenced by high sublimation enthalpies (ΔsubH° ≈ 110–120 kJ/mol) in similar nitrophenyl furan carbaldehydes .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical properties of this compound with structurally related compounds:

Compound Name Substituents Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound 4-CH₃, 3-NO₂ on phenyl N/A N/A N/A
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-NO₂ on phenyl 204–206 406.8 1.348
5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde 2-Cl, 4-F on phenyl N/A N/A N/A
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Cl on phenyl 128–131 N/A N/A
5-(3-Nitrophenyl)furan-2-carbaldehyde 3-NO₂ on phenyl N/A N/A N/A

Key Observations :

  • Substituent Position : Para-substituted nitro groups (e.g., 4-nitrophenyl) generally result in higher melting points compared to meta- or ortho-substituted analogs due to symmetry and packing efficiency .
  • Electron-Withdrawing Effects : Nitro groups increase density and thermal stability compared to halogens (e.g., Cl, F) .

Thermodynamic Properties

Thermodynamic data for nitrophenyl furan carbaldehydes highlight substituent effects on stability and reactivity:

Compound Name ΔcH°(cr) (kJ/mol) ΔfH°(cr) (kJ/mol) ΔsubH° (kJ/mol)
5-(4-Nitrophenyl)furan-2-carbaldehyde −5,320 ± 12 −180 ± 2 115 ± 3
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde −5,890 ± 15 −210 ± 3 120 ± 4
5-(2-Oxymethyl-4-nitrophenyl)furan-2-carbaldehyde −6,150 ± 18 −245 ± 4 125 ± 5

Key Observations :

  • Methyl vs. Oxymethyl Groups : The addition of a methyl or oxymethyl group at the 2-position of the phenyl ring increases the enthalpy of combustion (ΔcH°) and formation (ΔfH°), likely due to enhanced molecular rigidity and intermolecular interactions .
  • Sublimation Enthalpy : Nitro-substituted derivatives exhibit higher ΔsubH° values than halogenated analogs, reflecting stronger crystal lattice forces .

Reactivity :

  • Nitro Group : Enhances electrophilicity of the aldehyde group, facilitating condensation reactions (e.g., with thiosemicarbazide to form hydrazones) .
  • Methyl Group : The 4-methyl substituent in this compound may sterically hinder reactions at the phenyl ring’s para position while directing electrophilic substitution to the meta position.

Biological Activity

Key Features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Nitro Group : Contributes to the compound's reactivity.
  • Aldehyde Group : Imparts potential for various chemical reactions.

Biological Activity Overview

While specific studies on 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde are sparse, the biological activities of related compounds provide insights into its potential effects. Compounds with similar structures have been investigated for various biological activities, including antibacterial, antifungal, and antitumor properties.

Related Compounds and Their Activities

Several structurally related compounds have demonstrated significant biological activities:

Compound NameBiological ActivityReference
5-(4-Nitrophenyl)furan-2-carboxylic AcidAntitubercular activity; targets iron acquisition in mycobacteria
5-(3-Nitrophenyl)furan-2-carbaldehydeAntibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis
5-(4-Chlorophenyl)furan-2-carbaldehydeAntimicrobial properties; effective against various bacterial strains

The exact mechanism of action for this compound remains largely uncharacterized. However, the presence of the nitro group suggests potential interactions with biomolecules that could lead to reactive oxygen species (ROS) generation or interference with cellular processes. Studies on similar nitrofuran derivatives indicate that they may target bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

  • Antibacterial Activity : A study focused on nitrofuran derivatives indicated that compounds with similar nitro substitutions exhibited significant antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis . This suggests potential for this compound in combating resistant bacterial infections.
  • Cytotoxicity Studies : Although specific cytotoxicity data for this compound are not available, related furan derivatives have shown cytotoxic effects against various cancer cell lines . This raises the possibility that this compound may also exhibit antiproliferative activity.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the nitro and methyl groups on the phenyl ring and verify the aldehyde proton (δ 9.8–10.2 ppm).
  • Infrared Spectroscopy (IR) : Detect the carbonyl stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
    Advanced Tip : Use X-ray crystallography to resolve ambiguities in spatial arrangement, especially if steric effects from the methyl group influence reactivity .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution or reduction reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., nitro group reduction potential, aldehyde reactivity).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing nitro reduction).
  • Comparative Analysis : Benchmark against analogs like 5-(3-nitrophenyl)furan-2-carbaldehyde to assess steric/electronic impacts of the 4-methyl substituent .
    Methodological Insight : Validate predictions with experimental kinetics (e.g., monitoring nitro-to-amine reduction via UV-Vis spectroscopy) .

How should researchers address contradictions in thermodynamic data (e.g., combustion enthalpy) for nitrophenyl-furan derivatives?

Advanced Research Question

  • Calorimetric Validation : Replicate bomb calorimetry under standardized conditions (O₂ atmosphere, 25°C) to measure ΔH°combustion.
  • Error Source Analysis : Check for impurities (e.g., residual solvents) via elemental analysis and adjust calculations for crystalline vs. amorphous phases.
  • Comparative Databases : Cross-reference with structurally similar compounds (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde, ΔH°f = −450 kJ/mol) to identify outliers .

What experimental design principles apply when evaluating the biological activity of this compound?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro/methyl positions) to isolate pharmacophore contributions.
  • In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram± bacteria, leveraging furan’s known biofilm disruption properties.
  • Mechanistic Studies : Use fluorescence quenching to assess binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Toxicity Screening : Perform cytotoxicity assays on mammalian cell lines (e.g., HepG2) to prioritize lead compounds .

How can researchers resolve challenges in regioselective functionalization of the nitrophenyl-furan scaffold?

Advanced Research Question

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer nitration/methylation to the desired position (meta vs. para).
  • Protection-Deprotection Strategies : Use acetyl groups to block reactive sites during synthesis, followed by cleavage under mild conditions (e.g., NaOH/EtOH).
  • Catalytic Control : Employ transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling without altering the nitro group .

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